Cas no 1805792-98-6 (Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate)

Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate is a specialized organic compound featuring a benzoate ester core substituted with a 2-chloropropanoyl group at the 4-position and a trifluoromethyl group at the 2-position. The presence of both chloro and trifluoromethyl functional groups enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethyl ester moiety improves solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in the development of fluorinated bioactive molecules due to its structural versatility and electron-withdrawing properties. Its well-defined reactivity profile ensures consistent performance in nucleophilic substitution and cross-coupling reactions.
Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate structure
1805792-98-6 structure
Product Name:Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate
CAS No:1805792-98-6
MF:C13H12ClF3O3
MW:308.680793762207
CID:4958662
Update Time:2025-06-08

Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate
    • Inchi: 1S/C13H12ClF3O3/c1-3-20-12(19)9-5-4-8(11(18)7(2)14)6-10(9)13(15,16)17/h4-7H,3H2,1-2H3
    • InChI Key: PPNVYHQNUHUPTQ-UHFFFAOYSA-N
    • SMILES: ClC(C)C(C1C=CC(C(=O)OCC)=C(C(F)(F)F)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 370
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.4

Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015004075-250mg
Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate
1805792-98-6 97%
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470.40 USD 2021-06-21
Alichem
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Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate
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Additional information on Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate

Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate (CAS No. 1805792-98-6): A Comprehensive Overview

Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate (CAS No. 1805792-98-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its intricate molecular structure, combines a benzoate core with functional groups that make it a versatile intermediate in the development of various bioactive molecules.

The molecular formula of Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate highlights its complexity, featuring a trifluoromethyl group and a chloropropanoyl moiety attached to a benzoate backbone. These structural features contribute to its unique chemical properties, making it a valuable building block in synthetic chemistry. The presence of the trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, which are critical factors in drug design.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents with improved pharmacokinetic profiles. The compound Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate has emerged as a key intermediate in this endeavor. Its structural motifs are frequently incorporated into molecules targeting various diseases, including oncology and inflammatory disorders. The benzoate core, for instance, is a common scaffold in many pharmacologically active compounds due to its ability to interact favorably with biological targets.

The chloropropanoyl group in Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate adds another layer of functionality that can be modified further through various chemical transformations. This adaptability makes it an attractive candidate for medicinal chemists seeking to explore new chemical spaces. The trifluoromethyl group, on the other hand, is renowned for its ability to modulate the electronic properties of adjacent functional groups, thereby influencing the overall activity and selectivity of the resulting compounds.

One of the most compelling aspects of Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate is its role in the synthesis of small-molecule inhibitors. These inhibitors are designed to bind tightly to specific biological targets, thereby modulating cellular processes and treating disease states. The compound's structural features allow for the creation of molecules with high affinity and selectivity, which are essential for effective drug development. Recent studies have demonstrated its utility in generating inhibitors targeting enzymes involved in cancer metabolism, providing a promising avenue for therapeutic intervention.

The synthesis of Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a benzoic acid derivative, followed by the introduction of the chloropropanoyl and trifluoromethyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to achieve high yields and purity.

The pharmaceutical industry has shown particular interest in derivatives of Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate due to their potential therapeutic applications. For example, researchers have explored its use in developing novel anti-inflammatory agents by leveraging its ability to modulate inflammatory pathways. The trifluoromethyl group's influence on lipophilicity ensures that these derivatives can effectively cross biological membranes, enhancing their bioavailability.

In addition to its pharmaceutical applications, Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate has found utility in materials science and agrochemical research. Its unique structural features make it a valuable precursor for synthesizing advanced materials with specific properties. For instance, derivatives of this compound have been used to develop polymers with enhanced thermal stability and mechanical strength.

The ongoing research into Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate underscores its importance as a versatile chemical entity. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge. The combination of its structural complexity and functional adaptability positions it as a cornerstone in both academic research and industrial development.

In conclusion, Ethyl 4-(2-chloropropanoyl)-2-(trifluoromethyl)benzoate (CAS No. 1805792-98-6) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its multifaceted applications across various disciplines highlight its importance as a building block for innovative molecular designs. As research progresses, we can expect further breakthroughs driven by the unique properties of this compound.

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